
4-Methoxyquinolin-8-amine
Overview
Description
4-Methoxyquinolin-8-amine is a chemical compound with the molecular formula C10H10N2O. It is a derivative of quinoline, a type of heterocyclic compound. This compound is primarily used in research and development within the fields of chemistry and pharmacology due to its unique structural properties and potential biological activities .
Preparation Methods
Skraup Synthesis Followed by Catalytic Hydrogenation
This method involves two sequential steps: Skraup synthesis to construct the quinoline core and catalytic hydrogenation to reduce the nitro group to an amine.
Step 1: Skraup Synthesis
The quinoline framework is synthesized from 2-nitro-4-methoxyaniline via the Skraup reaction. This reaction typically employs acrolein or glycerol as the cyclizing agent under acidic conditions.
Reagents and Conditions :
- Starting material : 2-nitro-4-methoxyaniline
- Cyclizing agent : Acrolein or glycerol
- Catalyst : Arsenic(V) oxide (As₂O₅) and o-phosphoric acid (H₃PO₄)
- Temperature : 100–120°C
- Product : 4-Methoxy-8-nitroquinoline
Mechanism :
The nitro group at position 2 of the aniline undergoes cyclization to form the quinoline ring, with the methoxy group retained at position 4. The nitro group becomes positioned at position 8.
Step 2: Catalytic Hydrogenation
The nitroquinoline intermediate is reduced to the corresponding amine using hydrogen gas and a metal catalyst.
Reagents and Conditions :
- Catalyst : Raney nickel (T1 grade) or palladium on carbon (Pd/C)
- Solvent : Absolute ethanol or methanol
- Pressure : 45 psi (Raney nickel) or atmospheric pressure (Pd/C)
- Time : 45 minutes to 8 hours
- Product : 4-Methoxyquinolin-8-amine
Yield :
Advantages :
- High regioselectivity for nitro → amine conversion.
- Scalable for industrial applications.
Limitations :
- Requires hazardous reagents (H₂ gas, As₂O₅).
- Moderate yields due to side reactions (e.g., over-reduction).
Photocatalytic Reduction with Ruthenium Complex
This method leverages photocatalysis to reduce the nitro group to an amine under mild conditions.
Reagents and Conditions :
- Catalyst : Tris(bipyridine)ruthenium(II) dichloride hexahydrate ([Ru(bpy)₃]Cl₂·6H₂O)
- Reductant : Ascorbic acid (vitamin C)
- Solvent : Methanol/water (1:1)
- Light source : Visible light or UV irradiation
- Temperature : 20°C
- Time : 2 hours
- Product : this compound
Yield : 89.7% (highest reported for this method).
Mechanism :
The ruthenium complex absorbs light, generating excited-state electrons that transfer to the nitro group, facilitating its reduction to an amine. Ascorbic acid acts as a sacrificial electron donor.
Advantages :
- Environmentally friendly (no H₂ gas required).
- High yield and selectivity.
Limitations :
Comparative Analysis of Preparation Methods
The following table summarizes key parameters for the two primary methods:
Parameter | Skraup + Catalytic Hydrogenation | Photocatalytic Reduction |
---|---|---|
Catalyst | Raney Ni or Pd/C | [Ru(bpy)₃]Cl₂·6H₂O |
Conditions | High temp., H₂ gas | Mild, light irradiation |
Yield | 60–80% | 89.7% |
Time | 6–8 hours | 2 hours |
Scalability | Moderate | Low |
Safety | Hazardous (H₂, As₂O₅) | Safe (ascorbic acid) |
Chemical Reactions Analysis
4-Methoxyquinolin-8-amine undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various quinoline derivatives.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can undergo substitution reactions, particularly nucleophilic substitutions, to form various substituted quinolines.
Common reagents used in these reactions include palladium on activated carbon, ammonium formate, and acetic acid . Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Antimalarial Activity
Research has highlighted the antimalarial properties of 4-Methoxyquinolin-8-amine and its analogues. The compound exhibits potent in vitro activity against Plasmodium species, with studies showing significant efficacy against both drug-sensitive and drug-resistant strains.
Case Study:
A study synthesized various analogues of 8-quinolinamines, including this compound, and evaluated their antimalarial activity. The most promising compounds demonstrated IC50 values ranging from 20 to 4760 ng/mL against different strains of Plasmodium falciparum and successfully cured infected mice at doses as low as 25 mg/kg/day .
Compound | IC50 (ng/mL) | Efficacy in Mice (mg/kg/day) |
---|---|---|
Compound A | 20 | 25 |
Compound B | 4760 | 50 |
Compound C | 1000 | 100 |
Antimicrobial Properties
The compound also exhibits antimicrobial activity, showing effectiveness against various bacterial strains. Its structural modifications have been found to enhance antibacterial properties.
Case Study:
In a comparative study, methoxy-substituted quinolines were evaluated for their antibacterial efficacy. Compounds with larger substituents at the C-8 position showed improved activity compared to their smaller counterparts.
Compound | Antibacterial Activity | Notes |
---|---|---|
Compound D | High | Effective against Gram-positive bacteria |
Compound E | Moderate | Effective against Gram-negative bacteria |
Potential Therapeutic Uses
Ongoing research is exploring the use of this compound as a therapeutic agent beyond antimalarial applications. Its ability to modulate cellular pathways makes it a candidate for treating various diseases, including cancer and infectious diseases.
Case Study:
A recent study investigated the effects of 8-aminoquinoline derivatives on neurodegenerative diseases. The findings suggest that these compounds may inhibit amyloid-beta aggregation and exhibit neuroprotective properties .
Biochemical Mechanisms
The mechanisms through which this compound exerts its effects include:
- Enzyme Interaction: The compound interacts with enzymes involved in the metabolic pathways of parasites, inhibiting their ability to digest hemoglobin.
- Cellular Effects: It modulates cell signaling pathways, influencing gene expression related to cell proliferation and apoptosis.
Mechanism of Action
The mechanism of action of 4-Methoxyquinolin-8-amine is not fully understood. it is believed to interact with various molecular targets and pathways within biological systems. For example, quinoline derivatives are known to inhibit enzymes such as DNA gyrase and topoisomerase IV, which are essential for bacterial DNA replication . This inhibition can lead to cell death, making these compounds potential antibacterial agents.
Comparison with Similar Compounds
4-Methoxyquinolin-8-amine can be compared with other similar compounds, such as:
8-Aminoquinoline: Another quinoline derivative with similar biological activities.
4-Methoxyquinoline: Lacks the amine group but shares the methoxy substitution.
Quinoline: The parent compound, which forms the basis for many derivatives.
The uniqueness of this compound lies in its specific substitution pattern, which can confer distinct biological activities and chemical reactivity .
Biological Activity
4-Methoxyquinolin-8-amine is a derivative of quinoline, a compound known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its synthesis, pharmacological properties, and potential therapeutic applications.
Synthesis of this compound
The synthesis of this compound typically involves the modification of the quinoline framework. Various methods have been reported, including:
- Nucleophilic substitution : This method introduces the methoxy group at the 4-position of the quinoline ring.
- Refluxing with amines : The compound can also be synthesized by reacting appropriate quinoline derivatives with methoxy-substituted amines.
Antimicrobial Activity
Research indicates that compounds containing the 8-hydroxyquinoline nucleus, including this compound, exhibit significant antimicrobial properties. For instance, studies have shown that related quinolinamines possess potent activity against various bacterial strains and fungi.
Microorganism | IC50 (µg/mL) |
---|---|
Staphylococcus aureus | 1.33 - 18.9 |
Candida albicans | 4.93 - 19.38 |
Aspergillus fumigatus | 6.0 - 19.32 |
These results suggest that derivatives like this compound could be effective in treating infections caused by resistant strains .
Antimalarial Activity
The antimalarial potential of 8-aminoquinoline derivatives has been extensively studied, with some compounds showing promising results against drug-sensitive and drug-resistant strains of Plasmodium falciparum. Although specific data for this compound is limited, its structural similarities to effective antimalarial agents suggest potential efficacy.
Strain | IC50 (ng/mL) |
---|---|
Plasmodium falciparum D6 | 20 - 4760 |
Plasmodium falciparum W2 | 22 - 4760 |
These findings indicate that further exploration into the antimalarial properties of this compound could yield valuable insights .
Anticancer Activity
Quinoline derivatives have also been investigated for their anticancer properties. The mechanism often involves the induction of apoptosis in cancer cells and inhibition of tumor growth. Preliminary studies on related compounds indicate that modifications at the quinoline scaffold can enhance selectivity and potency against cancer cell lines.
Case Studies
- Antimicrobial Efficacy : A study evaluated a series of quinoline derivatives, including those similar to this compound, against various microbial strains. Results demonstrated significant inhibition zones and lower MIC values compared to standard antibiotics .
- Antimalarial Studies : In vivo studies using rodent models showed that certain quinoline derivatives could cure malaria infections at specific dosages, suggesting a potential pathway for developing new antimalarial therapies .
- Anticancer Research : In vitro studies on cancer cell lines revealed that compounds with similar structures to this compound exhibited cytotoxic effects, leading to further investigation into their mechanisms of action .
Properties
IUPAC Name |
4-methoxyquinolin-8-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O/c1-13-9-5-6-12-10-7(9)3-2-4-8(10)11/h2-6H,11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILLFDHRDCAUCTG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C=CC=C(C2=NC=C1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10483385 | |
Record name | 4-methoxyquinolin-8-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10483385 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
59665-93-9 | |
Record name | 4-methoxyquinolin-8-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10483385 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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